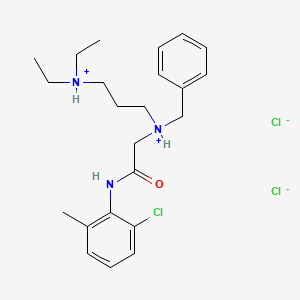
2-(Benzyl(3-(diethylamino)propyl)amino)-6'-chloro-o-acetotoluidide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzyl group, a diethylamino group, and a chloro-substituted acetotoluidide moiety. Its dihydrochloride form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-chloro-o-acetotoluidide with benzylamine and 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The diethylamino group plays a crucial role in its binding affinity and specificity, while the chloro and benzyl groups contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyl(3-(dimethylamino)propyl)amino)-6’-chloro-o-acetotoluidide
- 2-(Benzyl(3-(ethylamino)propyl)amino)-6’-chloro-o-acetotoluidide
Uniqueness
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group provides enhanced solubility and reactivity compared to similar compounds with dimethylamino or ethylamino groups. This uniqueness makes it particularly valuable in applications requiring high specificity and stability.
Propiedades
Número CAS |
77966-33-7 |
|---|---|
Fórmula molecular |
C23H34Cl3N3O |
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[3-(diethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C23H32ClN3O.2ClH/c1-4-26(5-2)15-10-16-27(17-20-12-7-6-8-13-20)18-22(28)25-23-19(3)11-9-14-21(23)24;;/h6-9,11-14H,4-5,10,15-18H2,1-3H3,(H,25,28);2*1H |
Clave InChI |
ITIDRXCMEDDSKX-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCC[NH+](CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)

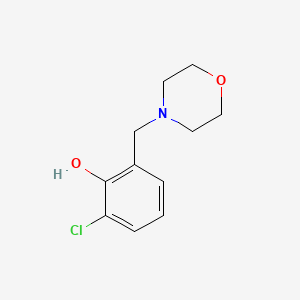
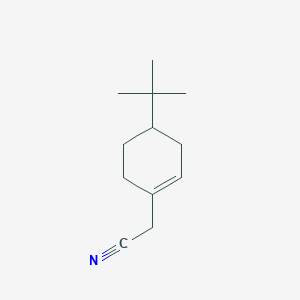

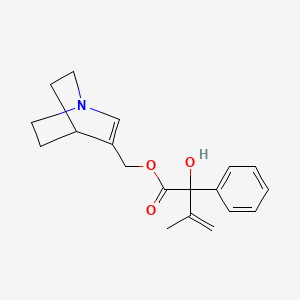

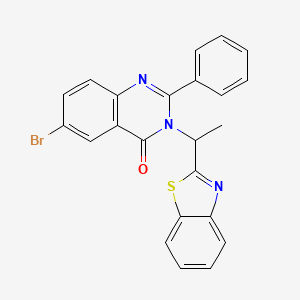
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
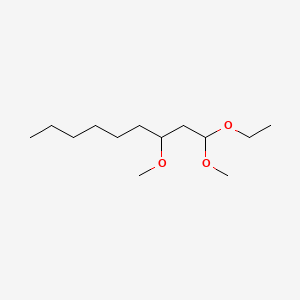
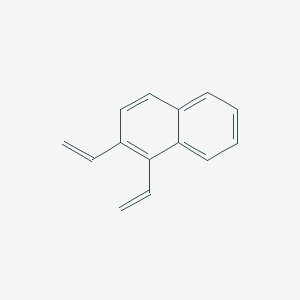
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
